molecular formula C16H13NO2 B2454091 6-Phenylmethoxy-1H-indole-2-carbaldehyde CAS No. 2108513-11-5

6-Phenylmethoxy-1H-indole-2-carbaldehyde

Cat. No. B2454091
CAS RN: 2108513-11-5
M. Wt: 251.285
InChI Key: RXLIHWDWKBANOD-UHFFFAOYSA-N
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Description

6-Phenylmethoxy-1H-indole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PMIC and is a derivative of indole, which is a heterocyclic aromatic organic compound. PMIC has a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol.

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. 6-(Benzyloxy)-1H-indole-2-carbaldehyde can serve as a boron reagent in SM reactions, enabling the synthesis of diverse biaryl compounds. Researchers use this reaction to create complex molecules for drug discovery, materials science, and organic synthesis .

Borate Glasses and Optoelectronic Devices

Borate glasses have unique properties due to the presence of boron oxide (B2O3). These glasses find applications in optoelectronic devices, such as lasers, optical fibers, and sensors. 6-Phenylmethoxy-1H-indole-2-carbaldehyde derivatives can be incorporated into borate glass compositions to modify their optical properties. Researchers investigate their luminescent behavior, refractive index, and thermal stability for potential use in photonic devices .

properties

IUPAC Name

6-phenylmethoxy-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIHWDWKBANOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-1H-indole-2-carbaldehyde

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